molecular formula C16H11ClCrN2NaO8S2+ B12770587 Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) CAS No. 94277-68-6

Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-)

Cat. No.: B12770587
CAS No.: 94277-68-6
M. Wt: 533.8 g/mol
InChI Key: XUBZAWZNWLPEJW-UHFFFAOYSA-N
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Description

Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) is a complex organic compound with the molecular formula C16H7ClCrN2O8S2Na and a molecular weight of 533.80 g/mol. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its chromate component, which includes chromium in its oxidation state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate component can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo group, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group yields corresponding amines, while oxidation reactions involving the chromate component produce various oxidized organic compounds.

Scientific Research Applications

Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological assays to study enzyme activities and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chromate component can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    Sodium (7-((5-chloro-2-hydroxyphenyl)azo)-8-hydroxynaphthalene-1,6-disulphonato(4-))chromate(1-): Similar in structure but differs in the position of the azo group and hydroxyl groups.

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the 5-chloro-2-hydroxyphenyl moiety but lacks the azo and chromate components.

Uniqueness

Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) is unique due to its combination of azo and chromate groups, which confer distinct chemical reactivity and applications. Its ability to participate in both redox and substitution reactions makes it versatile for various scientific and industrial uses.

Properties

CAS No.

94277-68-6

Molecular Formula

C16H11ClCrN2NaO8S2+

Molecular Weight

533.8 g/mol

IUPAC Name

sodium;8-[(5-chloro-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;chromium

InChI

InChI=1S/C16H11ClN2O8S2.Cr.Na/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(28(22,23)24)7-14(15(8)16)29(25,26)27;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;;+1

InChI Key

XUBZAWZNWLPEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)Cl)O)O.[Na+].[Cr]

Origin of Product

United States

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